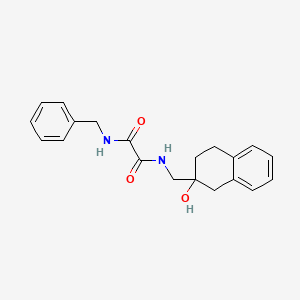

N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

Description

Historical Development of Oxalamide Compounds in Medicinal Chemistry

Oxalamides have evolved from simple industrial chemicals to sophisticated bioactive agents over the past century. Early applications focused on their role as slow-release fertilizers, leveraging their low solubility and stability in aqueous environments. The discovery of their hydrogen-bonding capabilities in the 1980s catalyzed interest in their use as supramolecular building blocks, particularly in crystal engineering and gelation studies.

A pivotal shift occurred in the 2000s with the integration of transition metals into oxalamide frameworks. For instance, ferrocene-oxalamide hybrids demonstrated unique conformational behavior and anticancer properties, as evidenced by their ability to inhibit HeLa and MCF7 cell proliferation through apoptosis induction. These findings underscored the potential of oxalamides as scaffolds for drug development, prompting systematic investigations into structure-activity relationships.

The introduction of aromatic and aliphatic substituents, such as benzyl and tetrahydronaphthalenyl groups, marked a strategic advancement aimed at enhancing bioavailability and target specificity. Patent literature from the early 1990s highlights industrial methods for synthesizing high-purity oxalamides via ammonia-mediated reactions with oxalic acid diesters, providing a foundation for modern synthetic approaches.

Current Research Landscape and Significance

Contemporary studies on oxalamide derivatives emphasize three key areas:

- Conformational Dynamics : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy reveal that intramolecular hydrogen bonds between oxalamide NH groups and carbonyl oxygen atoms dictate molecular rigidity. For example, oxalamide-bridged ferrocenes exhibit distinct Cotton effects in circular dichroism spectra, correlating with their chiral organization and cytotoxic potency.

- Supramolecular Applications : Oxalamides self-assemble into nanostructures in nonpolar solvents, though gelation efficacy depends on substituent flexibility. Sonication-assisted gelation of alanine-containing derivatives demonstrates the role of external stimuli in modulating material properties.

- Therapeutic Potential : While cisplatin remains the gold standard for cytotoxicity, oxalamides show selective growth inhibition in tumor cells with reduced toxicity to normal cells (e.g., HEK293T). This selectivity positions them as candidates for targeted cancer therapies.

N1-Benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide integrates a benzyl group for lipophilicity and a tetrahydronaphthalenyl moiety for stereochemical complexity, potentially enhancing blood-brain barrier penetration compared to earlier analogs.

Structural Classification within Oxalamide Derivatives

Oxalamides are classified based on substituent topology and hydrogen-bonding patterns:

The target compound belongs to the hybrid subclass, combining a benzyl group (electron-rich aromatic system) with a tetrahydronaphthalenyl group (partially saturated bicyclic structure). X-ray crystallography of analogous compounds reveals that such hybrids adopt chair-like conformations stabilized by NH···O hydrogen bonds, which may influence their pharmacokinetic profiles.

Research Objectives and Theoretical Framework

Current research on this compound aims to address three objectives:

- Synthetic Optimization : Developing one-pot methodologies to reduce purification steps, inspired by industrial oxalamide production techniques.

- Conformational Analysis : Resolving crystal structures to map hydrogen-bonding networks and predict solute-solvent interactions.

- Biological Screening : Evaluating antiproliferative activity against glioblastoma and breast cancer cell lines, leveraging precedents from ferrocene-oxalamide hybrids.

Theoretical frameworks guiding these studies include:

- Molecular Orbital Theory : Predicting electronic transitions and charge distribution in the oxalamide core.

- Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlating substituent bulkiness with cytotoxicity thresholds.

This compound’s unique structure positions it as a testbed for hypotheses about hybrid oxalamide pharmacology, potentially bridging gaps between small-molecule drugs and biomacromolecular therapeutics.

Properties

IUPAC Name |

N-benzyl-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-18(21-13-15-6-2-1-3-7-15)19(24)22-14-20(25)11-10-16-8-4-5-9-17(16)12-20/h1-9,25H,10-14H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESNZVCNSSPSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Hydroxy-Tetrahydronaphthalene Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene structure, followed by hydroxylation to introduce the hydroxy group.

Oxalamide Formation: The final step involves the reaction of the hydroxy-tetrahydronaphthalene intermediate with oxalyl chloride, followed by the addition of a benzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound in drug discovery for conditions such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy group and the oxalamide linkage are key functional groups that facilitate these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Thermodynamic Comparison with Analogous Oxalamides

Table 1: Key Structural and Thermodynamic Parameters of Selected Oxalamides

Key Observations:

- Hydrogen Bonding : The target compound’s 2-hydroxy group enables a three-centered HB network, predicted to be stronger than the partial HB in N1,N2-bis(2-nitrophenyl)oxalamide . This contrasts with ethyl N-phenyloxalamate, which lacks intramolecular HB due to steric and electronic factors.

- Thermodynamics : While direct ΔH° and ΔS° values for the target compound are unavailable, its HB strength is inferred to surpass that of N1,N2-bis(2-nitrophenyl)oxalamide (ΔH° ≈ 45–50 kJ/mol). The methoxy derivative (compound 14, ) likely exhibits weaker HB due to reduced polarity compared to the hydroxy group.

- Solubility and Reactivity : The methoxy group in compound 14 enhances solubility in organic solvents, whereas the hydroxy group in the target compound may promote interactions with polar solvents or metal catalysts, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group .

Functional and Application-Based Comparisons

- Catalytic Potential: The hydroxy group in the target compound parallels the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal-catalyzed C–H bond activation .

- Supramolecular Chemistry : The rigid tetrahydronaphthalene scaffold and strong HB network suggest utility in designing molecular assemblies or host-guest systems, contrasting with the flexible ethyl ester in ethyl N-phenyloxalamate .

Biological Activity

N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group and a tetrahydronaphthalene moiety. The presence of the hydroxy and oxalamide functional groups contributes to its biological activity. The molecular formula and structural details can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 317.36 g/mol |

| Functional Groups | Hydroxy, Oxalamide |

Research indicates that this compound exhibits selective inhibition of histone methyltransferase activity, particularly targeting the Y641 mutant of the EZH2 enzyme. This inhibition prevents the conversion of histone H3 at lysine 27 (H3-K27) to its trimethylated form, which is often associated with oncogenic processes in various cancers .

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant anticancer properties. For instance, it has been evaluated against several cancer cell lines using the MTT assay to assess cell viability. The results indicated a dose-dependent reduction in cell viability in cancerous cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colon) | 12.5 |

| DU145 (Prostate) | 8.0 |

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes involved in cancer progression. Notably, it was found to inhibit histone methyltransferases effectively, which are crucial for epigenetic regulation in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on EZH2 Mutants : A study focused on the inhibition of EZH2 mutants showed that treatment with this compound led to reduced tumor growth in xenograft models of prostate cancer .

- Combination Therapy : Another investigation explored the use of this compound in combination with traditional chemotherapeutics. The results indicated enhanced anticancer effects when used alongside established drugs like doxorubicin .

Toxicity and Safety Profile

Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses. Further detailed toxicological assessments are necessary to establish comprehensive safety data before clinical application.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential coupling of benzylamine and tetrahydronaphthalenylmethylamine with oxalyl chloride derivatives under anhydrous conditions. Critical steps include:

- Intermediate preparation : Activation of carboxylic acid groups using coupling agents like HATU or DCC.

- Purification : Chromatography (e.g., flash column or HPLC) to isolate the oxalamide product .

- Condition optimization : Temperature (0–25°C) and solvent polarity (e.g., DMF or THF) are adjusted to minimize side reactions and maximize yield .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry, particularly for the tetrahydronaphthalene moiety .

- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

- X-ray crystallography : For absolute configuration determination if crystalline forms are obtainable .

Q. How does the oxalamide functional group influence the compound's reactivity in biological systems?

- Methodology : The oxalamide group acts as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites (e.g., proteases or kinases). Stability under physiological pH (7.4) is assessed via:

- Hydrolysis assays : Monitoring degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) .

- Chelation studies : Testing interactions with metal ions (e.g., Zn²⁺) using UV-Vis spectroscopy .

Q. What initial screening strategies are recommended for evaluating its bioactivity?

- Methodology :

- In vitro assays : High-throughput screening against kinase panels or bacterial strains (e.g., MIC determination).

- ADME profiling : Solubility (shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Orthogonal validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to confirm target specificity .

- Dose-response analysis : Use Hill slope values to differentiate between specific binding and nonspecific aggregation .

- Structural analogs : Synthesize derivatives to isolate contributions of the benzyl vs. tetrahydronaphthalene groups .

Q. What strategies improve synthetic yield while maintaining stereochemical purity?

- Methodology :

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams during coupling steps .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective formation of the tetrahydronaphthalene ring .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., COX-2 or EGFR) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the oxalamide linker in aqueous vs. lipid environments .

Q. What are common pitfalls in interpreting this compound's mechanism of action, and how can they be mitigated?

- Methodology :

- Off-target profiling : Screen against panels of GPCRs, ion channels, and transporters to rule out polypharmacology .

- Chemical proteomics : Use activity-based protein profiling (ABPP) to identify unintended binding partners .

- Knockout/knockdown models : Validate target relevance in CRISPR-engineered cell lines .

Q. How can researchers address discrepancies in reported solubility and stability data?

- Methodology :

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation pathways .

- Co-solvent systems : Use DMSO-water or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

- Cryo-TEM : Visualize amorphous vs. crystalline precipitates in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.